molecular formula C14H12O3 B106572 2-(4-Methoxyphenyl)benzoic acid CAS No. 18110-71-9

2-(4-Methoxyphenyl)benzoic acid

Cat. No. B106572
M. Wt: 228.24 g/mol
InChI Key: IPLPMLYQQDEHHD-UHFFFAOYSA-N
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Patent
US07645756B2

Procedure details

4.10 ml (81.2 mmol) of hydrazine was added to an ethanol solution (100 ml) of 17.33 g (67.6 mmol) of the obtained 2-(4-methoxyphenyl)-benzoic acid, and the reaction liquid was stirred at 60° C. for 4 hours. The reaction liquid was concentrated under reduced pressure, and the resulting solid was washed with diethyl ether to obtain 9.46 g (yield: 55%) of 4-(4-methoxyphenyl)-2H-phthalazin-1-on as a white solid.
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
17.33 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][NH2:2].[CH3:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]2[CH:19]=[CH:18][CH:17]=[CH:16][C:12]=2[C:13](O)=O)=[CH:7][CH:6]=1.[CH2:20]([OH:22])C>>[CH3:3][O:4][C:5]1[CH:6]=[CH:7][C:8]([C:11]2[C:19]3[C:13](=[CH:12][CH:16]=[CH:17][CH:18]=3)[C:20](=[O:22])[NH:2][N:1]=2)=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
4.1 mL
Type
reactant
Smiles
NN
Name
Quantity
17.33 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C1=C(C(=O)O)C=CC=C1
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction liquid
CUSTOM
Type
CUSTOM
Details
The reaction liquid
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
WASH
Type
WASH
Details
the resulting solid was washed with diethyl ether

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=NNC(C2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.46 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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